3-Hydroxybutyric acid
Overview
Description
beta-Hydroxybutyrate: (3-hydroxybutanoic acid) is a principal ketone body formed reversibly from acetoacetate. It is a water-soluble compound with the chemical formula C4H8O3. This compound is synthesized in the liver from the oxidation of fatty acids and ketogenic amino acids. It plays a crucial role in energy metabolism, especially during periods of fasting, prolonged exercise, or low carbohydrate intake .
Scientific Research Applications
Chemistry: beta-Hydroxybutyrate is used as a precursor in the synthesis of various chemicals and polymers. It is also studied for its role in energy metabolism and its potential as a biofuel .
Biology: In biological research, beta-Hydroxybutyrate is used to study metabolic pathways and energy production. It is also investigated for its role in cellular signaling and gene expression .
Medicine: beta-Hydroxybutyrate has therapeutic potential in treating neurodegenerative diseases, diabetes, and metabolic disorders. It is also studied for its anti-inflammatory and antioxidant properties .
Industry: In the industrial sector, beta-Hydroxybutyrate is used in the production of biodegradable plastics and as a component in nutritional supplements .
Mechanism of Action
Target of Action
3-Hydroxybutyric acid (3-HB) is a very important metabolite that occurs in animals, bacteria, and plants . In animals, it binds to hydroxyl-carboxylic acid receptor 2 (HCAR 2), which is found in adipocytes, cells of the immune system, and some epithelial cells . This receptor plays a crucial role in inhibiting lipolysis and possibly also exerting antiatherogenic and anti-inflammatory effects .
Mode of Action
3-HB interacts with its targets in several ways. It is well known that in animals, 3-HB is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . In addition to being an intermediate metabolite, 3-HB also acts as an important regulatory molecule that can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of 3-HB itself, while others are indirect effects, regulated by the metabolites into which 3-HB is converted .
Biochemical Pathways
In humans, 3-HB is synthesized in the liver from acetyl-CoA . It is formed as a product of the normal metabolism of fatty acid oxidation . In microorganisms, 3-HB mainly serves as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material . In plants, 3-HB acts as a regulatory molecule that most likely influences the expression of genes involved in DNA methylation, thereby altering DNA methylation levels .
Pharmacokinetics
The pharmacokinetics of 3-HB are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . It is a substrate for monocarboxylate transporters, including both sodium-dependent transporters and proton-dependent transporters, which represent significant determinants of absorption, renal reabsorption, and brain and tissue uptake .
Result of Action
The molecular and cellular effects of 3-HB’s action are diverse. It can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . One of the most important regulatory functions of 3-HB is the inhibition of the activity of histone deacetylases and thus the epigenetic regulation of many genes . Due to the number of functions of this compound, it also shows promising therapeutic properties .
Action Environment
The action of 3-HB can be influenced by various environmental factors. For example, in a state of fasting or low blood glucose, 3-HB can be used as an energy source by the brain .
Safety and Hazards
Future Directions
3-Hydroxybutyric acid has a remarkably widespread potential to retain and confine inflammation, lipolysis, atherosclerosis, angiogenesis, oxidative stress, and carcinogenesis, and perhaps contributing to the increased longevity associated with exercise and caloric restriction . It has a role in the treatment of other neurological diseases such as dementia . 3-OHB also acts to preserve muscle protein during systemic inflammation and is an important component of the metabolic defense against insulin-induced hypoglycemia . Most recently, a number of studies have reported that 3-OHB dramatically increases myocardial blood flow and cardiac output in control subjects and patients with heart failure .
Biochemical Analysis
Biochemical Properties
In animals, 3-Hydroxybutyric acid is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . In microorganisms, this compound mainly serves as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material .
Cellular Effects
This compound is not only an intermediate metabolite, but also an important regulatory molecule that can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of this compound itself, while others are indirect effects, regulated by the metabolites into which this compound is converted .
Molecular Mechanism
One of the most important regulatory functions of this compound is the inhibition of the activity of histone deacetylases and thus the epigenetic regulation of many genes . In adipocytes, cells of the immune system, and some epithelial cells, this compound binds to hydroxyl-carboxylic acid receptor 2 (HCAR 2), thereby effectively imposing a negative feedback mechanism inhibiting lipolysis .
Temporal Effects in Laboratory Settings
The concentration of this compound in human blood plasma, as with other ketone bodies, increases through ketosis . This elevated this compound level is naturally expected, as this compound is formed from acetoacetate .
Dosage Effects in Animal Models
In animal model studies, the use of this compound was found to improve cognitive function and to reduce Aβ peptide accumulation and microglia overactivation in the brain . This compound also enhances mitochondrial respiratory function of hippocampal neurons and protects them from the toxic effects of Aβ peptide .
Metabolic Pathways
In humans, D-β-hydroxybutyrate can be synthesized in the liver via the metabolism of fatty acids (e.g., butyrate), β-hydroxy β-methylbutyrate, and ketogenic amino acids through a series of reactions that metabolize these compounds into acetoacetate .
Transport and Distribution
In animals, the transport of this compound is less known than its synthesis . As a small polar molecule, this compound easily dissolves in water and blood . The SLC16A6 monocarboxylate transporter may be a key transporter for this compound export from the liver .
Subcellular Localization
It is known that this compound can cross the blood-brain barrier, indicating that it can be localized in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: beta-Hydroxybutyrate can be synthesized through the reduction of acetoacetate using beta-hydroxybutyrate dehydrogenase. This enzyme catalyzes the conversion of acetoacetate to beta-Hydroxybutyrate in the presence of NADH as a cofactor .
Industrial Production Methods: Industrial production of beta-Hydroxybutyrate involves microbial fermentation processes. Certain bacteria, such as Ralstonia eutropha, can produce poly-beta-hydroxybutyrate, a polymer of beta-Hydroxybutyrate, which can be extracted and hydrolyzed to yield beta-Hydroxybutyrate .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: beta-Hydroxybutyrate can be oxidized back to acetoacetate by beta-hydroxybutyrate dehydrogenase.
Reduction: Acetoacetate can be reduced to beta-Hydroxybutyrate.
Polymerization: beta-Hydroxybutyrate can polymerize to form poly-beta-hydroxybutyrate.
Common Reagents and Conditions:
Oxidation: NAD+ as a cofactor.
Reduction: NADH as a cofactor.
Polymerization: Specific bacterial strains under controlled fermentation conditions.
Major Products:
Oxidation: Acetoacetate.
Reduction: beta-Hydroxybutyrate.
Polymerization: Poly-beta-hydroxybutyrate.
Comparison with Similar Compounds
Acetoacetate: Another ketone body that is in equilibrium with beta-Hydroxybutyrate.
Acetone: A breakdown product of acetoacetate.
Butyrate: A short-chain fatty acid with similar metabolic and signaling properties.
Uniqueness: beta-Hydroxybutyrate is unique due to its stability and non-volatility compared to acetone. It also has a higher heat of combustion, making it a more efficient fuel source for the brain and other tissues .
Properties
IUPAC Name |
3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBMMWSBFZVSSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26063-00-3 | |
Record name | Poly(3-hydroxybutyrate) | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=26063-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID60859511 | |
Record name | 3-Hydroxybutyric acid | |
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Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Merck Index] Clear, colorless to light yellow viscous liquid; Hygroscopic; [Acros Organics MSDS] | |
Record name | beta-Hydroxybutyric acid | |
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CAS No. |
300-85-6, 26063-00-3, 625-71-8 | |
Record name | 3-Hydroxybutyric acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=300-85-6 | |
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Record name | beta-Hydroxybutyric acid | |
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Record name | Poly-beta-hydroxybutyrate | |
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Record name | 3-hydroxybutyric acid | |
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Record name | Butanoic acid, 3-hydroxy- | |
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Record name | 3-Hydroxybutyric acid | |
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Record name | 3-hydroxybutyric acid | |
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Record name | (±)-3-hydroxybutyric acid | |
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Record name | 3-HYDROXYBUTYRIC ACID, (±)- | |
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Retrosynthesis Analysis
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